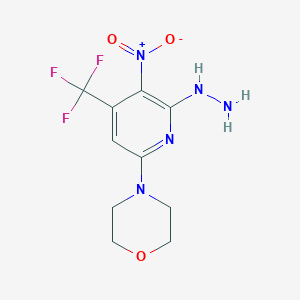
6-Morpholin-4'-yl-3-nitro-4-(trifluoromethyl)-pyridin-2-ylhydrazine
Übersicht
Beschreibung
6-Morpholin-4'-yl-3-nitro-4-(trifluoromethyl)-pyridin-2-ylhydrazine, also known as CPI-455, is a small molecule inhibitor that targets bromodomains, a protein domain that plays a key role in epigenetic regulation. Bromodomains are involved in the recognition of acetylated lysine residues on histones, which are important in the regulation of gene expression. CPI-455 has been shown to have potential therapeutic applications in cancer treatment, particularly in the treatment of hematological malignancies.
Wirkmechanismus
6-Morpholin-4'-yl-3-nitro-4-(trifluoromethyl)-pyridin-2-ylhydrazine works by inhibiting the activity of bromodomains, which play a key role in epigenetic regulation. Specifically, 6-Morpholin-4'-yl-3-nitro-4-(trifluoromethyl)-pyridin-2-ylhydrazine binds to the bromodomain of the protein BRD4, which is known to be involved in the regulation of gene expression in cancer cells. By inhibiting the activity of BRD4, 6-Morpholin-4'-yl-3-nitro-4-(trifluoromethyl)-pyridin-2-ylhydrazine is able to disrupt the expression of genes that are involved in the growth and survival of cancer cells.
Biochemische Und Physiologische Effekte
6-Morpholin-4'-yl-3-nitro-4-(trifluoromethyl)-pyridin-2-ylhydrazine has been shown to have a number of biochemical and physiological effects. In addition to inhibiting the activity of BRD4, 6-Morpholin-4'-yl-3-nitro-4-(trifluoromethyl)-pyridin-2-ylhydrazine has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit the proliferation and migration of cancer cells. 6-Morpholin-4'-yl-3-nitro-4-(trifluoromethyl)-pyridin-2-ylhydrazine has also been shown to have a synergistic effect when used in combination with other cancer treatments, such as chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-Morpholin-4'-yl-3-nitro-4-(trifluoromethyl)-pyridin-2-ylhydrazine in lab experiments is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and administer to cells. Additionally, 6-Morpholin-4'-yl-3-nitro-4-(trifluoromethyl)-pyridin-2-ylhydrazine has been shown to have a high degree of selectivity for bromodomains, which reduces the risk of off-target effects. However, one limitation of using 6-Morpholin-4'-yl-3-nitro-4-(trifluoromethyl)-pyridin-2-ylhydrazine in lab experiments is that it may not be effective in all types of cancer cells, which limits its potential therapeutic applications.
Zukünftige Richtungen
There are several potential future directions for research on 6-Morpholin-4'-yl-3-nitro-4-(trifluoromethyl)-pyridin-2-ylhydrazine. One area of research could be to investigate the potential of 6-Morpholin-4'-yl-3-nitro-4-(trifluoromethyl)-pyridin-2-ylhydrazine in combination with other cancer treatments, such as immunotherapy. Another area of research could be to investigate the potential of 6-Morpholin-4'-yl-3-nitro-4-(trifluoromethyl)-pyridin-2-ylhydrazine in the treatment of other types of cancer, such as solid tumors. Additionally, future research could focus on developing more potent and selective inhibitors of bromodomains, which could have even greater potential as cancer therapeutics.
Wissenschaftliche Forschungsanwendungen
6-Morpholin-4'-yl-3-nitro-4-(trifluoromethyl)-pyridin-2-ylhydrazine has been the subject of several scientific studies, which have investigated its potential therapeutic applications in cancer treatment. One study found that 6-Morpholin-4'-yl-3-nitro-4-(trifluoromethyl)-pyridin-2-ylhydrazine was effective in inhibiting the growth of acute myeloid leukemia (AML) cells both in vitro and in vivo. Another study found that 6-Morpholin-4'-yl-3-nitro-4-(trifluoromethyl)-pyridin-2-ylhydrazine was effective in inhibiting the growth of diffuse large B-cell lymphoma (DLBCL) cells, which are known to be dependent on the activity of bromodomain-containing proteins.
Eigenschaften
IUPAC Name |
[6-morpholin-4-yl-3-nitro-4-(trifluoromethyl)pyridin-2-yl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N5O3/c11-10(12,13)6-5-7(17-1-3-21-4-2-17)15-9(16-14)8(6)18(19)20/h5H,1-4,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMULEBKKFXBTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=C(C(=C2)C(F)(F)F)[N+](=O)[O-])NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Morpholin-4'-yl-3-nitro-4-(trifluoromethyl)-pyridin-2-ylhydrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2-Chlorophenyl)methyl]pyrazol-4-ol](/img/structure/B1458370.png)
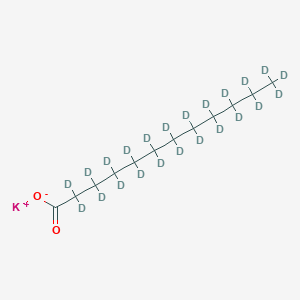
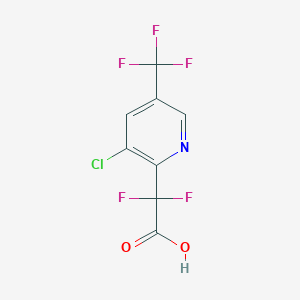
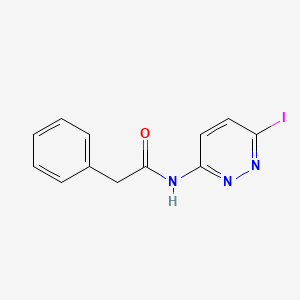

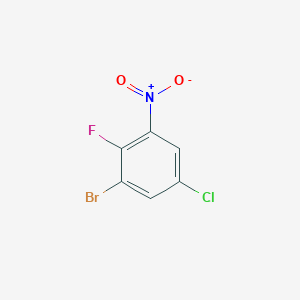
![[3-(Ethanesulfonyl)phenyl]methanamine hydrochloride](/img/structure/B1458378.png)

![(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-3-fluorophenyl)boronic acid](/img/structure/B1458382.png)
![(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)boronic acid](/img/structure/B1458383.png)
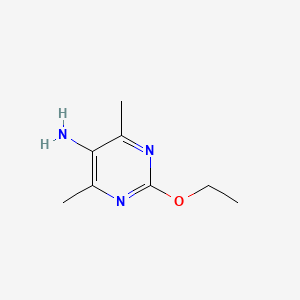


![6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1458389.png)